(E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine
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Overview
Description
(E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine typically involves the reaction of 2-pyridin-2-ylpyridine with an appropriate aldehyde or ketone under specific conditions to form the imine linkage. Common reagents used in this synthesis may include:
- Pyridine derivatives
- Aldehydes or ketones
- Catalysts such as acids or bases
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:
- Continuous flow reactors
- High-throughput screening for optimal catalysts
- Purification techniques such as crystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides.
Reduction: The imine group can be reduced to form amines.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield oxides or hydroxylated derivatives.
- Reduction may yield amines.
- Substitution may yield various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: As a probe for studying biological processes involving pyridine-containing compounds.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Use in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine would depend on its specific application
Coordination bonds: Interaction with metal ions in enzymes or receptors.
Hydrogen bonds: Interaction with biological macromolecules.
π-π interactions: Stacking interactions with aromatic residues in proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with similar applications.
Pyridine-2-carbaldehyde: A precursor in the synthesis of imine compounds.
Uniqueness
(E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine is unique due to its specific structural features, such as the presence of two pyridine rings and an imine group
Properties
Molecular Formula |
C12H11N3O |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
(E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine |
InChI |
InChI=1S/C12H11N3O/c1-2-15-16-10-6-8-14-12(9-10)11-5-3-4-7-13-11/h2-9H,1H3/b15-2+ |
InChI Key |
AFJFGEFIJFJXKO-RSSMCMFDSA-N |
Isomeric SMILES |
C/C=N/OC1=CC(=NC=C1)C2=CC=CC=N2 |
Canonical SMILES |
CC=NOC1=CC(=NC=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
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